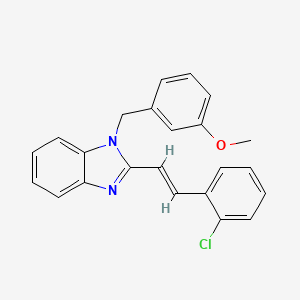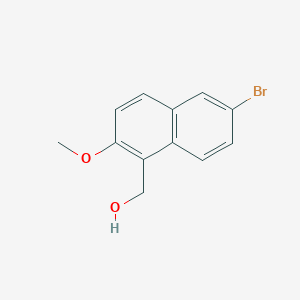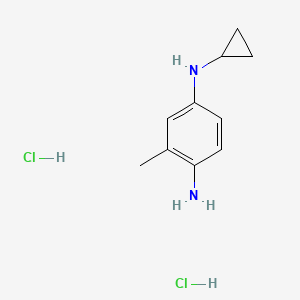
8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves studying the methods used to create the compound. This could involve various chemical reactions and processes .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include studying its reactivity, the products formed during the reaction, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. Techniques such as thermal analysis and spectroscopic methods can be used .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Caspase-3 Inhibitory Activity : A study described the synthesis of novel sulfonamides with a core structure that potentially inhibits caspase-3, a key enzyme in apoptosis, suggesting applications in cancer research and therapy (Kravchenko et al., 2005).
- Antiplasmodial and Antifungal Activity : Functionalized aminoquinolines, including those with pyrrolidinyl groups, demonstrated moderate activity against Plasmodium falciparum and showed promise in antifungal assays (Vandekerckhove et al., 2015).
- Antibacterial Agents : Research on tetracyclic quinolone antibacterials with pyrrolidinyl modifications indicated significant activity against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992).
Chemical Synthesis and Mechanisms
- Synthesis Techniques : A variety of synthetic approaches for constructing quinoline derivatives have been explored, including methods for functionalizing the quinoline nucleus with pyrrolidinyl and other groups, demonstrating the compound's versatility in organic synthesis (Kim et al., 1990).
- Halogenation and Functionalization : Research on direct halogenation of pyrrolo[1,2-a]quinoxalines shows the potential for diversifying the quinoline core for further pharmaceutical applications (Le et al., 2021).
Potential Therapeutic Applications
- Antitumor Agents : Certain derivatives exhibiting a quinoline core structure have been synthesized and identified as potent antitumor agents, showing significant anti-proliferative activity against various cancer cell lines (Huang et al., 2013).
- Antimicrobial Activity : Quinoline derivatives have been evaluated for their antimicrobial properties, with some compounds displaying high activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Ashok et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-17(21)7-3-9-19(14)27(24,25)23-12-10-16(13-23)26-18-8-2-5-15-6-4-11-22-20(15)18/h2-9,11,16H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHPWWUPUMAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[2-(Dimethylamino)quinolin-4-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2815173.png)

![N-(3-acetylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2815178.png)


![(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2815181.png)
![(2E)-N-(4-acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2815182.png)
![5-((4-Ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2815183.png)
![N-[(3,4-dimethoxyphenyl)(3-methylbutanamido)methyl]-3-methylbutanamide](/img/structure/B2815184.png)


